Product packaging for (2-Bromo-1,1-difluoroethyl)cyclopropane(Cat. No.:CAS No. 1330779-10-6)

(2-Bromo-1,1-difluoroethyl)cyclopropane

Cat. No.: B2455544
CAS No.: 1330779-10-6
M. Wt: 185.012
InChI Key: YKPFIWOSZLNOTH-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives in Contemporary Organic Synthesis

Cyclopropane derivatives are of immense importance in modern organic synthesis due to their unique structural and reactive characteristics. The inherent ring strain of the three-membered ring makes them valuable intermediates for a variety of chemical transformations. firsthope.co.inresearchgate.net They serve as versatile building blocks for the construction of more complex molecular architectures. researchgate.net The cyclopropane motif is a key structural component in numerous biologically active natural products and pharmaceutical compounds. nih.govresearchgate.netrsc.org

Key attributes of cyclopropane derivatives in synthesis include:

Three-Dimensional Scaffolds: Substituted cyclopropanes provide well-defined three-dimensional structures, which is a desirable feature in drug design for optimizing interactions with biological targets. nih.gov

Reactive Intermediates: The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing pathways to a diverse range of functionalized acyclic and cyclic compounds. researchgate.netscispace.com

Bioisosteric Replacements: The cyclopropyl (B3062369) group can act as a bioisostere for other common functional groups, such as gem-dimethyl groups or alkenes, offering a means to fine-tune the physicochemical properties of a molecule. nih.gov

Strategic Integration of Fluorine and Halogens in Molecular Design

The incorporation of fluorine and other halogens into organic molecules is a widely employed strategy in medicinal chemistry and materials science. tandfonline.comnih.govmdpi.com Fluorine, in particular, possesses a unique combination of properties that can profoundly influence a molecule's behavior.

Properties and Effects of Fluorine and Halogen Integration:

PropertyEffect on Molecular Design
High Electronegativity Alters electronic properties, influences acidity/basicity (pKa), and can lead to stronger intermolecular interactions. tandfonline.comnih.gov
Small van der Waals Radius Allows fluorine to act as a hydrogen isostere with minimal steric impact. tandfonline.com
Metabolic Stability The strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug. tandfonline.commdpi.com
Lipophilicity Introduction of fluorine can increase lipophilicity, which can affect membrane permeability and bioavailability. mdpi.com
Conformational Control The presence of fluorine can influence molecular conformation through steric and electronic effects. nih.gov

The strategic placement of halogens can thus be used to modulate a compound's pharmacokinetic and pharmacodynamic profiles. tandfonline.com

Overview of Geminal Difluorocyclopropane Motifs in Academic Research

Geminal difluorocyclopropanes, which contain two fluorine atoms attached to the same carbon of the cyclopropane ring, are a particularly interesting class of compounds. nih.gov The presence of the CF2 group imparts unique chemical reactivity and has made these motifs a focus of academic research. nih.govbeilstein-journals.org

The synthesis of gem-difluorocyclopropanes is most commonly achieved through the [2+1] cycloaddition of difluorocarbene to an alkene. researchgate.net Various methods for generating difluorocarbene exist, including the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) and the use of organometallic reagents like (trifluoromethyl)phenylmercury (Seyferth's reagent). beilstein-journals.orgresearchgate.net

These motifs are valued for their ability to serve as precursors to other fluorine-containing compounds and for their potential inclusion in biologically active molecules. nih.gov For instance, the gem-difluorocyclopropane unit has been incorporated into drug candidates to improve properties such as metabolic stability and oral bioavailability. researchgate.net

Research Significance of (2-Bromo-1,1-difluoroethyl)cyclopropane within Halogenated Cyclopropane Frameworks

While specific research on This compound is not extensively documented in publicly available literature, its chemical structure suggests significant research potential within the context of halogenated cyclopropane chemistry. The molecule combines the features of a gem-difluoro group with a bromoethyl substituent on the cyclopropane ring, making it a potentially versatile synthetic intermediate.

The presence of multiple reactive sites—the strained cyclopropane ring, the carbon-bromine bond, and the activating effect of the gem-difluoro group—suggests that this compound could be a valuable precursor for a variety of more complex molecules. Its synthesis would likely involve the cyclopropanation of an appropriate bromo-substituted alkene with a difluorocarbene source. The reactivity of this compound is expected to be rich, with potential for ring-opening reactions, nucleophilic substitution at the bromine-bearing carbon, and transformations involving the difluoroethyl moiety. This positions the compound as a valuable, albeit currently under-explored, building block for the synthesis of novel fluorinated organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrF2 B2455544 (2-Bromo-1,1-difluoroethyl)cyclopropane CAS No. 1330779-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1,1-difluoroethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-3-5(7,8)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPFIWOSZLNOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1,1 Difluoroethyl Cyclopropane and Analogous Structures

Historical Development of Fluorinated Cyclopropane (B1198618) Synthesis

The journey to access fluorinated cyclopropanes has been marked by the development of reliable methods for the generation of difluorocarbene (:CF₂), the key reactive intermediate in the most common synthetic strategy, a [2+1] cycloaddition with an alkene.

Early Difluorocarbene Generation and Cyclopropanation Techniques

The chemistry of difluorocarbene was first reported in 1954. nih.gov Early methods for generating this species often involved harsh reaction conditions and the use of reagents that were either hazardous or inefficient. One of the initial approaches involved the elimination of a hydrogen halide from a halodifluoromethane using a strong base, such as a metal alkoxide or alkyllithium. nih.gov However, these strong bases could also react with the generated difluorocarbene, leading to low yields of the desired cyclopropane. nih.gov

Another early method was the thermal decomposition of organometallic reagents. For instance, trifluoromethyl-substituted organotin and organomercury compounds were used as :CF₂ precursors. While effective in some cases, the high temperatures required and the toxicity of the metal byproducts limited their widespread application. beilstein-journals.org Similarly, the pyrolysis of sodium chlorodifluoroacetate at high temperatures (around 190°C in solvents like diglyme (B29089) or triglyme) was a common method, but the harsh conditions were not suitable for sensitive substrates. nih.gov

Evolution of Chemoselective and Regioselective Approaches

As the field of organic synthesis matured, the focus shifted towards developing more selective and milder methods for difluorocyclopropanation. The inherent electrophilicity of difluorocarbene meant that it reacted more readily with electron-rich double bonds. This inherent chemoselectivity was exploited in reactions with polyenes, where the most nucleophilic double bond would preferentially react.

The regioselectivity of difluorocarbene addition to unsymmetrical alkenes is primarily governed by steric and electronic factors. Generally, the carbene adds to the less sterically hindered face of the double bond. In terms of electronic effects, the transition state for the addition is stabilized by electron-donating groups on the alkene, which also influences the regiochemical outcome in certain substrates. The development of more controlled carbene precursors allowed for a better understanding and prediction of these selective processes.

Contemporary Approaches to Gem-Difluorocyclopropane Construction

Modern methods for the synthesis of gem-difluorocyclopropanes have focused on the development of more convenient, efficient, and milder difluorocarbene precursors. These newer reagents have expanded the scope of the reaction to include a wider range of olefinic substrates, including those that are less reactive.

Cyclopropanation of Olefins with Difluorocarbene Equivalents

The direct cyclopropanation of olefins with a difluorocarbene equivalent remains the most prevalent and versatile strategy for the construction of the gem-difluorocyclopropane ring system. The choice of the :CF₂ source is critical and is often dictated by the nature of the olefin substrate.

Dibromodifluoromethane (B1204443) (CF₂Br₂) has emerged as a practical and widely used precursor for difluorocarbene. Its reaction with a reducing agent, typically zinc dust, generates a zinc carbenoid intermediate that then delivers the :CF₂ unit to the alkene. This method is particularly effective for electron-rich olefins. nih.govbeilstein-journals.org The reaction of CF₂Br₂ with triphenylphosphine (B44618) also produces a phosphonium (B103445) ylide that serves as a difluorocarbene source. nih.govbeilstein-journals.org

The synthesis of the target molecule, (2-Bromo-1,1-difluoroethyl)cyclopropane, would likely proceed via the difluorocyclopropanation of vinyl bromide. However, vinyl bromide is an electron-deficient olefin due to the electron-withdrawing nature of the bromine atom. As a general trend, the reaction of difluorocarbene with electron-deficient alkenes often results in lower yields when using precursors like dibromodifluoromethane. beilstein-journals.org

The reactivity of the olefin is a crucial factor in the success of difluorocyclopropanation reactions. Electron-rich olefins, such as styrenes with electron-donating groups, enamines, and vinyl ethers, are excellent substrates and generally provide high yields of the corresponding gem-difluorocyclopropanes. beilstein-journals.org

Conversely, electron-deficient olefins, including α,β-unsaturated esters, nitriles, and vinyl halides like vinyl bromide, are significantly less reactive towards difluorocarbene. The electrophilic nature of the carbene and the reduced nucleophilicity of the double bond lead to a higher activation barrier for the cycloaddition, often resulting in low to moderate yields. beilstein-journals.org To overcome these limitations, more reactive difluorocarbene precursors or alternative synthetic strategies are often employed for the efficient cyclopropanation of electron-poor alkenes.

Below is a table summarizing the difluorocyclopropanation of various olefins using dibromodifluoromethane and zinc, illustrating the effect of substrate electronics on the reaction yield.

OlefinProductYield (%)Reference
α-Methylstyrene1,1-Difluoro-2-methyl-2-phenylcyclopropaneModerate beilstein-journals.org
Styrene1,1-Difluoro-2-phenylcyclopropaneLow to Moderate beilstein-journals.org
1-Octene1,1-Difluoro-2-hexylcyclopropaneModerate
Cyclohexene7,7-Difluorobicyclo[4.1.0]heptaneGood
Methyl Acrylate (B77674)Methyl 2,2-difluorocyclopropane-1-carboxylateLow beilstein-journals.org

The data clearly indicates that electron-rich or simple alkyl-substituted olefins provide better yields compared to electron-deficient substrates like methyl acrylate under these conditions. The synthesis of this compound from vinyl bromide would be expected to fall into the category of a low-yielding reaction with this methodology.

Intramolecular Cyclization Pathways for Ring Formation

Intramolecular cyclopropanation is a powerful strategy for constructing cyclopropane-fused ring systems. researchgate.netrochester.edu This method involves the cyclization of a molecule containing both the alkene and the carbene precursor. Engineered myoglobin (B1173299) biocatalysts have been developed to catalyze the intramolecular cyclopropanation of allyl diazoacetate substrates, yielding bicyclic cyclopropane-fused γ-lactones with high efficiency and enantiomeric excess up to 99%. rochester.edu This biocatalytic approach offers a stereodivergent route to these valuable motifs. rochester.edu

Another approach involves a photocatalytic olefin difluoromethylation coupled with a Ni-catalyzed intramolecular cross-electrophile coupling reaction. This method provides a novel strategy for synthesizing fluorinated cyclopropanes from a CF2H group and a benzylic ether. thieme.de Additionally, transition-metal catalyzed intramolecular carbenoid insertion reactions of olefinic diazo compounds are a common method for preparing cyclopropane-fused skeletons. researchgate.net

Electrochemical and Anodic Fluorination in Cyclopropane Synthesis

Electrochemical methods offer an alternative pathway for the synthesis of fluorinated organic compounds. wikipedia.orgacs.org Anodic fluorination of cyclopropane derivatives bearing arylthio groups has been investigated. The fluorination of phenylthiocyclopropanes can lead to the formation of sulfoxide (B87167) and ring-opened fluorinated products. researchgate.net In the case of 1,1-bis(arylthio)cyclopropanes, the reaction primarily yields desulfurizative monofluorinated cyclopropanes and sulfoxides, along with some ring-opened products. researchgate.net This represents a successful application of electrochemical fluorination to a cyclopropane ring. researchgate.net

The Simons process, a well-established electrochemical fluorination method, involves the electrolysis of an organic compound in hydrogen fluoride (B91410). wikipedia.org While broadly applicable for producing perfluorinated compounds, selective partial fluorination often requires more controlled conditions, typically in aprotic solvents with fluoride salts. acs.org Recent advancements have also demonstrated the electrochemical carboxylation of α-fluoroalkyl cyclopropanes with CO2, leading to the cleavage of both C-F and C-C bonds to form fluorinated pentenoic acids. rsc.org Furthermore, an intramolecular C-C bond cleavage of non-activated cyclopropanes can be achieved with an electrochemically generated amidyl radical, leading to 1,3-oxyfluorination products in the presence of TBABF4. acs.org

Stereoselective Synthesis of Fluorinated Cyclopropanes

The development of stereoselective methods for synthesizing fluorinated cyclopropanes is crucial for accessing specific isomers with desired biological activities.

Enantioselective Methodologies for Chiral Fluorocyclopropanes

Creating chiral fluorocyclopropanes with high enantiopurity is a significant challenge in synthetic chemistry. cas.cn

Biocatalysis has emerged as a highly effective approach for the enantioselective synthesis of fluorinated cyclopropanes. nih.govwpmucdn.com Engineered myoglobin-based catalysts have demonstrated the ability to cyclopropanate a wide range of fluoroalkenes with excellent diastereo- and enantiocontrol, achieving up to 99:1 diastereomeric ratio (d.r.) and 99% enantiomeric excess (e.e.). nih.govwpmucdn.comresearchgate.net This biocatalytic system is particularly effective for the cyclopropanation of gem-difluoro alkenes with diazoacetonitrile. nih.govwpmucdn.com The utility of this method has been showcased through the gram-scale synthesis of a key gem-difluorinated cyclopropane intermediate. nih.govwpmucdn.com These engineered enzymes can overcome limitations associated with traditional metal-mediated carbene transfer catalysts. digitellinc.comresearchgate.net

Table 1: Biocatalytic Cyclopropanation of Fluoroalkenes

Substrate Catalyst Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
gem-difluoro alkenes Engineered Myoglobin up to 99:1 up to 99% nih.govwpmucdn.com

This table is interactive. Click on the headers to sort the data.

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules with high enantiomeric purity. nih.govmdpi.comrsc.org Chiral rhodium complexes have been successfully employed in the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Dirhodium catalysts derived from adamantylglycine have been shown to be highly effective for the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, producing trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%) and enantioselectivity (88–98%). organic-chemistry.org

Zinc carbenoids, in conjunction with chiral dioxaborolane ligands, have been utilized for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols, providing access to a variety of chiral fluorocyclopropanes in high yields and with excellent enantioselectivities. cdnsciencepub.comscholaris.cabohrium.com This method is effective for both (Z)- and (E)-fluoroalkenes. scholaris.ca

Table 2: Asymmetric Catalysis for Fluorinated Cyclopropanes

Catalyst System Substrate Product Diastereoselectivity Enantioselectivity Reference
Chiral Rhodium Complex β,γ-unsaturated ketoesters 1,2,3-trisubstituted cyclopropanes >20:1 d.r. up to 99% e.e. organic-chemistry.org
Rh2(R-PTAD)4 1-aryl-2,2,2-trifluorodiazoethanes trifluoromethyl-substituted cyclopropanes >94% 88–98% e.e. organic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Diastereoselective Synthesis of Substituted Fluorocyclopropanes

Diastereoselective synthesis allows for the control of stereochemistry at multiple centers within a molecule. The synthesis of fluorocyclopropyl analogs of cabozantinib (B823) has been achieved with diastereoselectivity by leveraging the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate. nih.govnih.gov This effect influences the reactivity and conformation of substituents around the cyclopropane ring. nih.gov

The reaction of α,β-unsaturated Weinreb amides can be monofluoromethylenated to produce monofluorinated cyclopropanes with good diastereoselectivity. cas.cn Furthermore, the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes can yield enantiomerically enriched cyclopropyl (B3062369) ethers, amines, and azole derivatives with three stereogenic centers, proceeding with high diastereoselectivity (>25:1). mdpi.com The use of a chiral α-fluoro carbanion strategy has also been successful in the highly enantio- and diastereoselective monofluoromethylenation of α,β-unsaturated carbonyl compounds. cas.cn

Control of Diastereomeric Ratios in Cyclopropane Formation

The synthesis of fluorinated cyclopropanes often yields diastereomers, and controlling the ratio of these isomers is a significant challenge in synthetic chemistry. The relative orientation of substituents on the cyclopropane ring can dramatically influence the biological activity and physical properties of the molecule. Strategies to control these ratios typically rely on stereoselective cyclopropanation reactions.

Biocatalytic approaches have emerged as a powerful tool for achieving high diastereoselectivity. wpmucdn.com Engineered enzymes, such as myoglobin-based catalysts, can facilitate the cyclopropanation of a wide range of gem-difluoroalkenes with exceptional control over the diastereomeric outcome. wpmucdn.comnih.gov These biocatalytic systems can deliver diastereomeric ratios (d.r.) of up to 99:1, a level of selectivity that is often difficult to achieve with traditional chemocatalytic methods. wpmucdn.comresearchgate.net The enzyme's active site creates a chiral environment that precisely directs the trajectory of the reacting species, favoring the formation of one diastereomer over the other.

For instance, the cyclopropanation of various substituted styrenes using engineered myoglobin variants has been shown to produce trans-configured cyclopropane products with high diastereomeric and enantiomeric excess. nih.gov

Table 1: Examples of Diastereoselective Cyclopropanation

Substrate Catalyst Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
gem-difluoro alkenes Engineered Myoglobin Up to 99:1 Up to 99%
α-fluorostyrene Bis(oxazoline) copper complex 81:19 (trans:cis) 93% (trans), 89% (cis)

This table presents illustrative data on diastereoselective control from various synthetic methods.

Mechanistic Aspects of Diastereocontrol by Fluoro-Substituents

The presence of fluorine substituents on the reacting partners plays a crucial role in directing the stereochemical outcome of cyclopropanation reactions. The high electronegativity and steric profile of fluorine atoms influence the electronic and steric environment of the transition state, thereby controlling diastereoselectivity.

In metal-catalyzed reactions, fluoro-substituents can affect the stability of intermediate carbenoid species and their subsequent addition to an olefin. The electronic properties of the fluorine atoms can modulate the reactivity of the carbene, while steric interactions between the fluoro-substituents and other groups on the reacting molecules in the transition state can dictate the facial selectivity of the carbene addition.

In biocatalytic systems, the mechanism of diastereocontrol is attributed to the precisely organized active site of the enzyme. nih.gov The protein scaffold holds a heme cofactor that generates an electrophilic heme-bound carbenoid species from a diazo compound. nih.gov The substrate is positioned within the active site through a series of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This specific orientation ensures that the carbene is delivered to one face of the alkene, leading to the formation of a single predominant diastereomer. nih.gov The stereoselectivity can even be divergent, with different engineered variants of the same enzyme producing opposite enantiomers or diastereomers from the same substrate. nih.gov

Advanced Synthetic Strategies Applicable to this compound Scaffolds

Recent advancements have led to novel and powerful strategies for constructing fluorinated cyclopropane scaffolds, moving beyond traditional carbene-based methods.

Photocatalytic Olefin Difluoromethylation and Cyclization

A modern, two-step strategy for synthesizing fluorinated cyclopropanes involves an initial photocatalytic difluoromethylation of an olefin, followed by a cyclization step. thieme-connect.comthieme-connect.com This approach leverages the power of visible-light photocatalysis to generate radical intermediates under mild conditions. mdpi.com In the first step, a difluoromethyl group is introduced into a molecule containing an olefin. For example, the Qing laboratory's oxydifluoromethylation procedure can be used to create a key alcohol intermediate which is then converted into a substrate suitable for cyclization. thieme-connect.comthieme-connect.com This method provides a versatile entry point to a range of difluoromethylated compounds that can subsequently be transformed into cyclopropanes. thieme.de

Metal-Catalyzed Intramolecular Cross-Electrophile Coupling Reactions

Following difluoromethylation, a powerful method for forming the cyclopropane ring is through a nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reaction. thieme-connect.comthieme-connect.com This strategy is notable as it represents the first example of an XEC reaction that employs a difluoromethyl group as an electrophile. thieme-connect.com Engaging the strong carbon-fluorine bonds of a CF₂H group in such a coupling is a significant challenge. thieme-connect.com

The reaction typically couples the difluoromethyl moiety with another electrophile, such as a benzylic ether, within the same molecule. thieme-connect.com A plausible mechanism involves the oxidative addition of the nickel(0) catalyst to the benzylic ether, generating a benzylnickel species. This nucleophilic intermediate then reacts intramolecularly with the difluoromethyl group in an Sₙ2-type reaction to form the cyclopropane ring and release fluoride. thieme-connect.com

Table 2: Nickel-Catalyzed Intramolecular XEC for Fluorinated Cyclopropane Synthesis

Catalyst Reductant Leaving Group (Benzylic) Result
Ni(cod)₂ Mn -OMe Cyclopropane product formed
FeCl₃ Mn -OMe No reaction, starting material recovered

Data highlights the unique efficacy of Nickel catalysts in this cross-electrophile coupling reaction. thieme-connect.com

Atom-Economic Synthetic Approaches for Fluorinated Cyclopropanes

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of material from the reactants into the final product. Cycloaddition reactions, such as the addition of a carbene to an alkene, are inherently atom-economic as all atoms from both reacting partners are incorporated into the cyclopropane product.

Biocatalytic cyclopropanation using engineered enzymes and diazo reagents exemplifies an atom-economic approach. wpmucdn.comnih.gov These reactions proceed with high efficiency and selectivity, minimizing waste. Similarly, transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyldiazoalkanes is a common and atom-efficient strategy for constructing trifluoromethylcyclopropanes. nih.gov These methods avoid the use of stoichiometric reagents that are not incorporated into the final structure, thus offering a more sustainable synthetic route.

Scalable Synthetic Protocols for Research and Development (e.g., Gram-Scale Synthesis)

The transition of a synthetic method from a laboratory curiosity to a useful tool for research and development hinges on its scalability. For fluorinated cyclopropanes, which are valuable in drug discovery, the ability to produce gram-scale quantities is essential. wpmucdn.com

Biocatalytic methods have proven to be particularly amenable to scale-up. The use of whole-cell biotransformations with engineered microbes expressing myoglobin catalysts has enabled the multi-gram synthesis of chiral cyclopropane cores of several drugs. nih.gov For example, a biocatalytic strategy for the stereoselective synthesis of a key gem-difluorinated cyclopropane intermediate has been successfully demonstrated on a gram scale, showcasing the synthetic utility of this approach for preparing fluorinated bioactive molecules. wpmucdn.comnih.gov These scalable protocols often provide high yields and excellent stereoselectivity (98–99.9% de; 96–99.9% ee), outperforming many existing chemical methods. nih.gov

Reaction Mechanisms and Transformations of 2 Bromo 1,1 Difluoroethyl Cyclopropane Derivatives

Mechanistic Elucidation of Cyclopropane (B1198618) Ring-Forming Reactions

The synthesis of gem-difluorocyclopropanes, including derivatives like (2-Bromo-1,1-difluoroethyl)cyclopropane, is most commonly achieved through the reaction of an alkene with a difluorocarbene (:CF₂). beilstein-journals.orgnih.gov This process is a classic example of a cheletropic reaction, specifically a [2+1] cycloaddition, where the carbene adds across the double bond of the alkene in a concerted fashion.

The mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-product. This stereoconservation is a key indicator of a concerted pathway where both new carbon-carbon sigma bonds are formed simultaneously. masterorganicchemistry.com

Difluorocarbene is a transient, electrophilic species that must be generated in situ. Several methods are employed for its generation, each with its own mechanistic nuances.

Dehydrohalogenation of Halodifluoromethanes: Treating a halodifluoromethane like chlorodifluoromethane (B1668795) (CHClF₂) or dibromodifluoromethane (B1204443) (CBr₂F₂) with a strong base (e.g., metal alkoxides) initiates an elimination of hydrogen halide to produce difluorocarbene. beilstein-journals.orgnih.gov The low yields sometimes observed are attributed to the reaction of the strong base with the generated carbene. beilstein-journals.orgnih.gov

Thermal Decomposition of Precursors: A widely used method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) or bromodifluoroacetate (BrCF₂COONa). beilstein-journals.org Upon heating, this salt decarboxylates to form a halodifluoromethyl anion, which then expels a halide ion to yield difluorocarbene.

Reduction of Dihalomethanes: Reagents like dibromodifluoromethane can be treated with zinc dust to generate the carbene for reaction with electron-rich alkenes. nih.gov

The electrophilic nature of difluorocarbene, a result of fluorine's high electronegativity, means the reaction proceeds most efficiently with electron-rich alkenes. beilstein-journals.orgnih.gov The lone pairs on the fluorine atoms can also donate electron density back to the vacant p-orbital of the carbene carbon, which stabilizes the carbene and modulates its reactivity. beilstein-journals.orgnih.gov

Ring-Opening Reactions of Fluorinated Cyclopropanes

The significant ring strain of the cyclopropane ring, combined with the electronic influence of the gem-difluoro group, makes these structures susceptible to ring-opening reactions. rsc.orgrsc.orgresearchgate.net The substitution of hydrogen with fluorine weakens the opposing C–C bond, predisposing gem-difluorocyclopropanes to transformations initiated by C-C bond cleavage. nih.gov These reactions serve as powerful methods for synthesizing valuable fluoroallylic compounds. rsc.orgrsc.org

Ring-opening of fluorinated cyclopropanes can proceed through different mechanistic pathways, largely dependent on the reaction conditions.

Unimolecular Pathways: These are typically thermally induced reactions. The weakening of the C-C bond opposite the CF₂ group facilitates homolytic bond cleavage, leading to diradical intermediates. nih.gov These intermediates can then undergo rearrangements or further reactions. Thermal stereomutation, such as the isomerization of trans-1,2-dichloro-3,3-difluorocyclopropane, is an example of a process initiated by unimolecular C-C bond scission. nih.gov

Bimolecular Pathways: More commonly, ring-opening is facilitated by external reagents in bimolecular processes. Transition metal catalysts, particularly palladium complexes, are extensively used. rsc.orgrsc.orgacs.orgacs.org The generally accepted mechanism involves the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into one of the strained C-C bonds of the cyclopropane ring. This step is followed by a β-fluoride elimination to generate a putative 2-fluorinated metal π-allyl species. acs.org This intermediate can then couple with various nucleophiles to deliver the final product. acs.org Lewis acids can also promote ring-opening by coordinating to a fluorine atom, which polarizes the C-F bond and facilitates the cleavage of a C-C bond.

Transition metal-catalyzed ring-opening reactions of gem-difluorocyclopropanes often exhibit high levels of selectivity.

Regioselectivity: The cleavage of the C-C bond and subsequent reaction with a nucleophile can lead to either linear or branched fluoroallylic products. rsc.org The regiochemical outcome is highly dependent on several factors, including the choice of metal catalyst, the nature of the ligands, and the substrate's electronic and steric properties. rsc.org For example, in palladium-catalyzed cross-coupling reactions, the use of sterically hindered ligands can favor the formation of linear products by influencing the stability of the intermediate fluoroallyl-palladium complex. rsc.org

Stereoselectivity: Many of these transformations are stereoselective. For instance, palladium-catalyzed ring-opening sulfonylation of gem-difluorocyclopropanes proceeds with high Z-selectivity to form 2-fluoroallylic sulfones. acs.org Similarly, Hiyama cross-coupling reactions with arylsilanes also afford linear 2-fluoroallylic products with high Z-selectivity. acs.org This stereocontrol is imparted during the formation and subsequent reaction of the 2-fluorinated metal π-allyl intermediate.

The primary thermodynamic driving force for the ring-opening of cyclopropanes is the release of approximately 27 kcal/mol of ring strain. masterorganicchemistry.com The distribution of products formed from these reactions is governed by a combination of thermodynamic and kinetic factors.

FactorInfluence on Ring-Opening and Product Distribution
Catalyst/Ligand System The choice of transition metal (e.g., Pd, Ni, Rh) and its associated ligands is crucial. rsc.org Ligands can influence the rate of oxidative addition, the stability of intermediates, and the regioselectivity of nucleophilic attack. Sterically demanding ligands often favor attack at the less hindered position of the fluoroallyl intermediate. rsc.org
Nucleophile The nature of the nucleophile (e.g., carbon, nitrogen, oxygen-based) determines the type of bond formed in the final product. acs.org The reaction conditions must be compatible with the stability and reactivity of the chosen nucleophile.
Substrate Electronics The electronic properties of substituents on the cyclopropane ring can affect the rate and selectivity of the C-C bond cleavage. Electron-donating or withdrawing groups can influence the polarization of the ring bonds and their susceptibility to oxidative addition. rsc.org
Reaction Conditions Temperature, solvent, and the presence of additives (like bases or co-catalysts) can significantly impact the reaction pathway and product distribution. For example, in some palladium-catalyzed couplings, a copper co-catalyst is used as a competent activator for the nucleophilic partner. acs.org

Reactivity Profiles of the Bromo-Difluoroethyl Moiety

The bromo-difluoroethyl group attached to the cyclopropane ring possesses its own distinct reactivity, primarily centered on the carbon-bromine bond.

The carbon atom bonded to bromine is a potential site for nucleophilic substitution. However, the mechanism of such a substitution is heavily influenced by the adjacent electron-withdrawing gem-difluoro group.

SN1 vs. SN2 Mechanisms: A direct bimolecular (SN2) attack might be sterically hindered. A unimolecular (SN1) pathway, which would proceed through a carbocation intermediate, is electronically disfavored because the powerful electron-withdrawing effect of the CF₂ group would significantly destabilize an adjacent positive charge.

Transition Metal-Catalyzed Substitution: A more plausible pathway for nucleophilic substitution involves catalysis by a transition metal, such as palladium. pharm.or.jp This mechanism avoids the formation of a high-energy carbocation. The reaction is believed to proceed via the oxidative addition of a Pd(0) complex to the C-Br bond, forming a (difluoroallyl)palladium intermediate. pharm.or.jp This intermediate is then attacked by a nucleophile, followed by reductive elimination to yield the substitution product and regenerate the Pd(0) catalyst. In reactions with soft nucleophiles, this type of palladium-catalyzed substitution on similar α-bromo-α,α-difluoroallyl derivatives has been shown to be an effective method for forming new carbon-carbon and carbon-heteroatom bonds. pharm.or.jp The regioselectivity of the nucleophilic attack (at the α or γ position relative to the original double bond in an acyclic system) is influenced by both steric and electronic effects. pharm.or.jp

Elimination Reactions to Form Fluorinated Olefins

Elimination reactions of this compound derivatives provide a key pathway for the synthesis of fluorinated olefins. These reactions typically involve the removal of hydrogen bromide (HBr) from the ethyl side chain, leading to the formation of a carbon-carbon double bond. The mechanism of this dehydrohalogenation can proceed through different pathways, primarily the E1 or E2 mechanism, depending on the reaction conditions such as the strength of the base, the solvent, and the structure of the substrate.

In a typical E2 (bimolecular elimination) mechanism, a strong base abstracts a proton from the carbon adjacent to the one bearing the bromine atom. Concurrently, the electrons from the C-H bond shift to form a π-bond, and the bromide ion departs as the leaving group. This is a concerted, one-step process. The use of a strong, non-nucleophilic base in an alcoholic solvent, along with heat, generally favors the E2 pathway.

Alternatively, the E1 (unimolecular elimination) mechanism is a two-step process. The first step involves the slow departure of the bromide leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of the double bond. This pathway is more common for tertiary halogenoalkanes and in the presence of a weak base and a polar protic solvent.

The presence of the geminal difluoro group on the adjacent carbon significantly influences the acidity of the proton to be removed and the stability of the resulting olefin. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the neighboring C-H bond, making proton abstraction by a base more favorable.

Radical Reactions and Their Pathways

Derivatives of this compound, particularly those with an aryl group on the cyclopropane ring, are susceptible to radical-mediated transformations, often initiated by photoredox catalysis. These reactions typically involve the ring-opening of the strained cyclopropane ring, leading to the formation of functionalized linear products.

A common pathway begins with a single-electron oxidation of the aryl-substituted gem-difluorocyclopropane. nih.gov This process, often facilitated by a photocatalyst under visible light irradiation, generates a radical cation intermediate. The formation of this intermediate is a critical step, as it prompts the subsequent cleavage of a C-C bond within the cyclopropane ring. nih.gov

Following the single-electron oxidation, the strained cyclopropane ring undergoes scission. This ring-opening is regioselective, with the cleavage occurring at the C-C bond distal to the gem-difluoro group. This selectivity is influenced by the stabilizing effect of the gem-difluoro moiety on the resulting radical or cationic center. nih.govacs.org The resulting intermediate is a benzylic radical, which can then participate in further reactions. nih.gov For instance, in the presence of an allyl sulfone, this radical intermediate can undergo a 1,3-fluoroallylation, leading to the formation of α-allyl-β-trifluoromethyl ethylbenzene (B125841) derivatives. nih.gov This transformation showcases a method for constructing complex trifluoromethyl-containing structures. nih.gov

Influence of Fluorine Atoms on Reactivity and Molecular Conformation

Electronic Effects of Geminal Difluorine on Reaction Pathways

The two fluorine atoms on the same carbon atom (a geminal difluoro group) exert profound electronic effects that significantly influence the reactivity of this compound. Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect. This effect polarizes the C-F bonds and the adjacent C-C bonds, impacting the electron density throughout the molecule.

One of the key consequences of this electronic arrangement is the ability of the gem-difluoro group to stabilize adjacent cationic intermediates. nih.govacs.org This stabilization is crucial in directing the regioselectivity of ring-opening reactions. For instance, in visible-light-promoted reactions of aryl gem-difluorocyclopropanes, the ring-opening proceeds in a manner that takes advantage of this cation-stabilizing property, leading to specific reaction outcomes. nih.govacs.org The thermodynamic stability gained by forming a CF3 functionality can also be a driving force in certain transformations. nih.govacs.org The strong electron-withdrawing nature of the gem-difluoro group also enhances the acidity of adjacent C-H bonds, facilitating their deprotonation in base-mediated elimination reactions.

Conformational Analysis and Stereoelectronic Effects within the Cyclopropane Ring

The conformation of the this compound molecule is influenced by the stereoelectronic interactions involving the highly polarized C-F bonds. The gem-difluoro group can alter the conformational preferences of the molecule compared to its non-fluorinated counterparts. rsc.org These effects arise from interactions between the orbitals of the C-F bonds and adjacent bonding or non-bonding orbitals.

Studies on related fluorinated systems have shown that stereoelectronic effects, such as the gauche effect, can favor specific conformations where fluorine atoms are in proximity to other substituents. diva-portal.org Within the cyclopropane ring, the presence of the gem-difluoro group affects the bond lengths and angles of the strained three-membered ring. The C-C bond distal to the CF2 group is often weakened and elongated, making it more susceptible to cleavage in ring-opening reactions. This inherent strain, combined with the electronic influence of the fluorine atoms, pre-activates the molecule for certain transformations. The alignment of the C-F bond orbitals with the C-C bonds of the cyclopropane ring can lead to hyperconjugative interactions that influence the ring's stability and reactivity.

Inductive and Resonance Effects on Adjacent Functional Groups

The (2-Bromo-1,1-difluoroethyl) group exerts a strong inductive effect on the cyclopropane ring. The cumulative electron-withdrawing power of the two fluorine atoms and the bromine atom significantly reduces the electron density in the adjacent cyclopropane ring. This inductive effect makes the cyclopropane ring more electron-deficient and can influence its susceptibility to nucleophilic or electrophilic attack, depending on the reaction conditions.

The -CF2Br group is primarily characterized by its strong negative inductive effect (-I effect), which deactivates adjacent systems towards electrophilic attack. While resonance effects are typically considered for systems with pi-bonds, the concept of hyperconjugation can be invoked where the C-F sigma bonds interact with the orbitals of the cyclopropane ring. However, the dominant influence of the gem-difluoro group is its powerful inductive electron withdrawal. This effect enhances the electrophilic character of adjacent carbon atoms and can influence the regioselectivity of reactions by destabilizing any developing positive charge on the carbon directly attached to the electron-withdrawing group. libretexts.org

Chemo-, Regio-, and Stereoselective Transformations of this compound

The unique structural and electronic properties of this compound and its derivatives allow for a variety of selective transformations. Chemists can exploit these properties to control the outcome of reactions, achieving high levels of chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing the this compound moiety alongside other reactive sites, reaction conditions can be tuned to selectively transform the desired group.

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. A prominent example is the ring-opening of aryl-substituted gem-difluorocyclopropanes. Visible-light-promoted 1,3-fluoroallylation, for instance, exhibits high regioselectivity, dictated by the electronic properties of the gem-difluoro group and the stability of the resulting intermediates. nih.govacs.org Similarly, palladium-catalyzed ring-opening hydrodefluorination can afford terminal fluoroalkenes with high regioselectivity. rsc.org

Stereoselectivity involves the preferential formation of one stereoisomer over another. Ring-opening reactions of gem-difluorocyclopropane derivatives have been shown to proceed with high stereoselectivity. For example, the treatment of gem-difluorocyclopropylstannanes with methyllithium, followed by quenching with various electrophiles, yields β-fluoroallylic alcohols, ethers, and esters with exclusive Z-selectivity. nih.govacs.org This high degree of stereocontrol is a valuable tool in the synthesis of stereodefined fluorinated molecules.

The table below summarizes selected examples of these selective transformations for gem-difluorocyclopropane derivatives.

Transformation TypeSubstrate TypeReagents and ConditionsProduct TypeSelectivity OutcomeReference
Regioselective Ring-Opening FluoroallylationAryl-gem-difluorocyclopropaneAllyl sulfone, photocatalyst, visible lightα-Allyl-β-trifluoromethyl ethylbenzeneHigh regioselectivity for C2-C3 bond cleavage nih.gov
Stereoselective Synthesis of β-Fluoroallylic Alcoholsgem-Difluorocyclopropylstannane1) MeLi, THF, -78 °C; 2) H₂O or other electrophilesβ-Fluoroallylic alcoholExclusive Z-selectivity nih.govacs.org
Regioselective Ring-Opening HydrodefluorinationAryl-gem-difluorocyclopropane3,3-dimethylallyl boronate, Pd/IPrBIDEA catalystTerminal fluoroalkeneHigh regioselectivity for terminal vs. internal alkene rsc.org
Stereodivergent Ring-Opening to Fluorodienalsgem-Difluorocyclopropyl acetaldehydeOrganic base (e.g., TMG) or Pyridine/HFIP(E,E)- or (E,Z)-FluorodienalHigh stereoselectivity for either (E,E) or (E,Z) isomer depending on conditions lookchem.com

Computational and Theoretical Studies on 2 Bromo 1,1 Difluoroethyl Cyclopropane Systems

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and thermodynamic stability of molecules. For (2-Bromo-1,1-difluoroethyl)cyclopropane, these calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its 60° internal bond angles, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.comlibretexts.org This strain results in weaker, "bent" carbon-carbon bonds with increased p-character, making the ring more reactive than acyclic alkanes. wikipedia.orglibretexts.org

Computational models would predict the C-F bonds to be short and strong, a result of the high electronegativity of fluorine. The C-Br bond is expected to be significantly longer and weaker, identifying it as the most likely site for nucleophilic attack. The stability of the molecule is a balance between the strong C-F bonds and the inherent strain of the cyclopropane ring combined with the lability of the C-Br bond.

Interactive Table: Predicted Molecular Geometry Users can sort the data by clicking on the column headers.

ParameterBond/AnglePredicted ValueTheoretical Basis
Bond LengthC-C (cyclopropane)~1.51 ÅBent bond model, ring strain wikipedia.org
Bond LengthC-C (ethyl-cyclopropyl)~1.52 ÅStandard sp³-sp³ bond
Bond LengthC-F~1.35 ÅHigh electronegativity of Fluorine dovepress.com
Bond LengthC-Br~1.94 ÅStandard C-Br single bond
Bond AngleC-C-C (ring)60°Planar triangular structure libretexts.org
Bond AngleF-C-F~105°Gem-difluoro substitution
Bond AngleF-C-Br~108°Tetrahedral carbon geometry

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can understand reaction mechanisms, predict reaction rates, and rationalize product formation. wikipedia.orgresearchgate.net

For this compound, a primary reaction pathway to explore computationally is the nucleophilic substitution of the bromide ion (an Sₙ2 reaction). Theoretical calculations can model the approach of a nucleophile, the geometry of the pentacoordinate transition state, and the departure of the leaving group. wikipedia.org These models can determine the activation energy, providing a quantitative measure of the reaction's feasibility. scielo.br Other potential reactions that can be studied include elimination reactions or ring-opening of the strained cyclopropane moiety under specific conditions.

Prediction of Stereoselectivity in Cyclopropanation and Subsequent Transformations

While this compound is the product of a cyclopropanation reaction, computational methods are key to understanding the stereoselectivity of its formation and any subsequent reactions it may undergo. Cyclopropanation reactions are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

For transformations involving the existing chiral center at the C-Br bond, computational studies can predict which diastereomer or enantiomer is more likely to form. By calculating the energies of the transition states leading to different stereoisomeric products, a theoretical prediction of the product ratio (e.g., enantiomeric excess or diastereomeric ratio) can be achieved. nih.gov This is particularly valuable in designing stereoselective syntheses where precise control over the 3D arrangement of atoms is required. researchgate.netresearchgate.net

Conformational Landscape Analysis via Computational Methods

The key rotational bond in this compound is the C-C bond linking the cyclopropyl (B3062369) group to the difluoroethyl group. Computational methods can systematically rotate this bond to generate a potential energy profile. The analysis would likely reveal several energy minima corresponding to staggered conformations, where steric repulsion between the bulky cyclopropyl and bromine groups is minimized. Gauche interactions involving the electronegative fluorine atoms might also play a significant role in determining conformational preferences. researchgate.netnih.gov

Interactive Table: Hypothetical Relative Energies of Conformers This table illustrates potential conformers based on theoretical principles. Users can sort the data by clicking on the column headers.

ConformerDihedral Angle (Ring-C-C-Br)Predicted Relative Energy (kcal/mol)Key Interaction
Anti180°0.0 (most stable)Minimizes steric clash between bulky groups
Gauche 160°0.8Gauche interaction between ring and bromine
Eclipsed 1120°4.5 (transition state)Eclipsing of ring and fluorine
Eclipsed 25.0 (transition state)Eclipsing of ring and bromine

Electronic Structure and Bonding Analysis of C-F, C-Br, and Cyclopropane Bonds

A deeper understanding of a molecule's reactivity comes from analyzing its electronic structure and the nature of its chemical bonds.

C-F Bonds: The carbon-fluorine bonds are highly polarized due to fluorine's extreme electronegativity. This results in a strong, stable bond with a significant ionic character. dovepress.com The carbon atom of the CF₂ group becomes electron-deficient (electrophilic).

C-Br Bond: The carbon-bromine bond is less polar and significantly weaker than the C-F bond. Bromine is a good leaving group, making this bond the primary site of reactivity for nucleophilic substitution.

Cyclopropane Bonds: The C-C bonds within the cyclopropane ring are unique. The high ring strain forces the electron density to accumulate outside the direct internuclear axis, creating "bent bonds". libretexts.orgyoutube.com These bonds have a higher degree of p-character than typical alkane C-C bonds, giving the ring some properties reminiscent of a carbon-carbon double bond. wikipedia.org

Theoretical Insights into Reactivity Trends and Fluorine's Impact

The presence and arrangement of functional groups in this compound lead to specific reactivity trends that can be rationalized through theoretical models. The most profound influence comes from the two fluorine atoms.

The geminal difluoro group has a powerful electron-withdrawing inductive effect. This effect significantly influences the rest of the molecule:

Increased Electrophilicity: The carbon atom bonded to both fluorine and bromine is highly electrophilic, making it more susceptible to attack by nucleophiles.

Leaving Group Ability: The inductive withdrawal of electron density can affect the stability of the transition state in substitution reactions.

Acidity: The acidity of the hydrogen atom on the adjacent carbon of the cyclopropane ring may be slightly increased.

Conformational Preference: Fluorine's unique steric and electronic properties can alter the conformational equilibrium of the molecule, which in turn can influence reactivity. nih.govnih.gov

Computational studies can quantify these effects, providing a detailed picture of how fluorine substitution modulates the molecule's chemical behavior compared to its non-fluorinated analogs. mdpi.comnih.gov The interplay between the strained ring and the heavily substituted ethyl group makes this molecule a rich subject for theoretical exploration, promising new insights into the chemistry of complex fluorinated cyclopropanes.

Advanced Applications of Fluorinated Cyclopropane Motifs in Organic Synthesis

Utilization as Versatile Precursors for Complex Fluorine-Containing Building Blocks

The high ring strain and unique electronic properties of the cyclopropane (B1198618) ring make its derivatives valuable intermediates in organic synthesis. beilstein-journals.orgnih.gov Specifically, gem-difluorocyclopropanes are recognized as precursors to other fluorine-containing compounds due to the combined reactivity of the strained ring and the influence of the two fluorine atoms. beilstein-journals.orgnih.gov

A primary pathway for their use as precursors involves ring-opening reactions. These transformations can be mediated by various reagents, including iodine, to achieve 1,3-difunctionalization, yielding products like 3-bromo-2,2-difluoropropanes. rsc.org Such reactions cleave a C-C bond in the cyclopropane ring to introduce new functional groups, effectively transforming the cyclic motif into a linear, functionalized aliphatic chain. Transition metals, such as palladium, are also employed to catalyze ring-opening and cross-coupling reactions, which can convert gem-difluorocyclopropanes into synthetically useful monofluoroalkenes. rsc.orgnih.govresearchgate.net

While these reactions are well-documented for the general class of gem-difluorocyclopropanes, no specific studies were found that utilize (2-Bromo-1,1-difluoroethyl)cyclopropane as a starting material for the synthesis of more complex fluorine-containing building blocks.

Role in the Synthesis of Novel Scaffolds for Medicinal Chemistry Research

Fluorinated cyclopropanes are of significant interest in medicinal chemistry. The incorporation of fluorine can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the cyclopropane ring introduces conformational rigidity. beilstein-journals.orgnih.gov

The three-membered ring of cyclopropane imparts a high degree of rigidity to any molecular scaffold it is part of. This property is valuable in drug design for locking a molecule into a specific bioactive conformation, which can enhance its binding affinity to a biological target. While the principle of using cyclopropane rings for conformational constraint is well-established, no literature specifically describes the incorporation of the this compound moiety into rigid structures for medicinal chemistry research.

The reactivity of gem-difluorocyclopropanes is a subject of considerable study. rsc.org The fluorine atoms are highly electronegative and can influence the polarization and stability of adjacent bonds. Ring-opening reactions of these compounds are a key transformation, often proceeding through cleavage of the C-C bond distal to the difluorinated carbon. nih.govnih.gov The specific substituents on the cyclopropane ring dictate the regioselectivity and stereoselectivity of these openings. However, there is no available research that specifically investigates how the (2-bromo-1,1-difluoroethyl) group influences the reactivity of the cyclopropane ring or adjacent molecular fragments in a synthetic context.

Strategic Incorporation in Agrochemistry Research and Development

Similar to medicinal chemistry, the introduction of fluorine and cyclopropane rings into molecules is a common strategy in the development of new agrochemicals. Fluorine substitution can enhance the biological activity and stability of herbicides, insecticides, and fungicides. beilstein-journals.orgnih.gov The cyclopropane motif can contribute to the molecule's optimal shape and metabolic profile. Despite the general importance of these structural motifs in agrochemistry, there are no specific studies documenting the strategic incorporation or testing of this compound in agrochemical research.

Exploration of Fluorinated Cyclopropane Units in Functional Materials Research

Fluorinated compounds, in general, are crucial in materials science, finding use in polymers and other functional materials. The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, are highly valued. While gem-difluorocyclopropanes are noted as being of interest for functional materials, a literature search did not yield any studies focused on the exploration or integration of this compound into this field of research. beilstein-journals.orgnih.gov

Q & A

Q. In medicinal chemistry, what strategies optimize pharmacokinetic properties of bromo-difluorocyclopropane derivatives while retaining bioactivity?

  • Methodological Answer : Fluorine scan (SAR) balances lipophilicity (LogP) and solubility. Prodrug strategies (e.g., tert-butoxycarbonyl protection) enhance oral bioavailability. In vitro assays (e.g., plasma protein binding) guide substituent modifications to reduce clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.